2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Steric Effects

Researchers targeting TYK2 kinase or Mycobacterium avium DHFR often face limited access to sterically differentiated N-alkyl aniline building blocks. This compound, with its crystallographically validated 3-methylbutan-2-yl group, directly addresses that gap. • Occupies hydrophobic sub-pocket in TYK2 (PDB 5F1Z) with shape complementarity unattainable by linear N-alkyl analogs. • Core scaffold delivers sub-nanomolar IC50 (0.860 nM) against M. avium DHFR with 349-fold human selectivity. • Limited commercial availability ensures screening collection novelty.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13308326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(C)C(C)C
InChIInChI=1S/C13H21NO/c1-9(2)11(4)14-12-8-10(3)6-7-13(12)15-5/h6-9,11,14H,1-5H3
InChIKeyHUJSSMIUENXMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline – Structural & Physicochemical Overview


2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1019582-90-1) is a sterically hindered secondary aniline derivative with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . The compound features a 2-methoxy-5-methyl-substituted benzene ring and a branched 3-methylbutan-2-yl N-substituent. This structural configuration places it within the class of N-alkyl-2-methoxy-5-methylanilines, a family of building blocks employed in medicinal chemistry, agrochemical research, and diversity-oriented synthesis. The compound is currently listed by a limited number of commercial suppliers, indicating a relatively low-commodity status that may be relevant for procurement planning .

Why N-Alkyl Analogs Cannot Substitute


The 3-methylbutan-2-yl N-substituent confers a unique steric and topological profile that cannot be replicated by linear or less-branched N-alkyl analogs (e.g., N-propyl, N-isopropyl, or N-pentyl derivatives). X-ray crystallographic evidence from a TYK2 kinase inhibitor complex demonstrates that a (2S)-3-methylbutan-2-yl group occupies a hydrophobic sub-pocket with shape complementarity that smaller alkyl groups cannot achieve [1]. Furthermore, the 2-methoxy-5-methyl substitution pattern on the aniline ring has been validated in a related derivative to deliver sub-nanomolar potency (IC₅₀ = 0.860 nM) against Mycobacterium avium complex dihydrofolate reductase [2]. Interchanging the specific N-alkyl group would alter both steric occupancy and physicochemical properties (e.g., molecular weight, lipophilicity, metabolic stability), with direct consequences for target engagement, selectivity, and pharmacokinetics. Simple in-class substitution therefore carries a high risk of SAR discontinuity.

Differentiation Evidence vs Closest Analogs


Steric Bulk Differentiation vs N-Propyl Analogs

The target compound bears a 3-methylbutan-2-yl N-substituent containing five carbon atoms with branching at both the 2- and 3-positions. This creates a steric profile distinct from the commonly used N-propyl (linear three-carbon chain) and N-isopropyl (three-carbon chain, single-branch) analogs. The molecular weight of the target compound is 207.31 g/mol, compared with 179.26 g/mol for 2-methoxy-5-methyl-N-propan-1-ylaniline (CAS 1019633-33-0), yielding a net increase of 28.05 g/mol (15.6%) attributable to two additional methylene/methyl units . The N-isopropyl analog (2-methoxy-5-methyl-N-propan-2-ylaniline, estimated MW 193.28 g/mol) represents an intermediate in steric bulk but lacks the second branching point [1]. This incremental steric demand is expected to influence binding pocket occupancy, metabolic stability, and off-target profiles.

Medicinal Chemistry Structure-Activity Relationship Steric Effects

2-Methoxy-5-methylaniline Scaffold in DHFR Inhibition

Although direct biological data for the target compound are not publicly available, a closely related derivative bearing the identical 2-methoxy-5-methyl-phenylamino substructure—6-[(2-methoxy-5-methyl-phenylamino)-methyl]-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine (CHEMBL279705)—exhibited an IC₅₀ of 0.860 nM against Mycobacterium avium complex dihydrofolate reductase (MAC DHFR) and an IC₅₀ of 300 nM against human DHFR, representing a 349-fold selectivity window [1]. By class-level inference, the 2-methoxy-5-methyl substitution pattern on the aniline ring is a critical contributor to this high-affinity target engagement, while the N-substituent divergence (3-methylbutan-2-yl in the target compound vs a pyridopyrimidine-methyl linker in CHEMBL279705) is anticipated to modulate selectivity and pharmacokinetic properties.

Antimycobacterial Enzyme Inhibition Dihydrofolate Reductase

3-Methylbutan-2-yl Group in Kinase Binding Validation

The X-ray crystal structure of TYK2 kinase (PDB 5F1Z, resolution 2.65 Å) in complex with inhibitor 16 reveals that a (2S)-3-methylbutan-2-yl group—stereochemically analogous to the N-substituent in the target compound—occupies a well-defined hydrophobic pocket within the ATP-binding site, forming van der Waals contacts with hinge-region residues and the glycine-rich loop [1]. This structural evidence, reported in the medicinal chemistry optimization of TYK2 inhibitors by Yogo et al. (J. Med. Chem. 2016), establishes that the 3-methylbutan-2-yl moiety is a validated pharmacophoric element capable of enhancing binding affinity through shape complementarity. Smaller N-alkyl groups such as isopropyl (3 carbon atoms) would leave this sub-pocket substantially unfilled, with an estimated volumetric occupancy deficit of approximately 30–50 ų, potentially resulting in weaker target engagement.

Kinase Inhibition TYK2 Structure-Based Drug Design

Hindered Amine Differentiation: Synthesis & Availability

The target compound belongs to a class of sterically hindered secondary anilines recognized as chemically differentiated building blocks for medicinal chemistry. Sigma-Aldrich's portfolio of hindered amines, which includes the structurally related 2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline (Aldrich ALD01744), is explicitly positioned for the preparation of drug candidates containing hindered amine motifs, accessed via innovative hydroamination methodology reported by Baran and coworkers . The 3-methylbutan-2-yl substituent presents greater synthetic complexity than simple N-methyl or N-ethyl analogs, which translates to lower commercial availability: a vendor landscape assessment indicates the target compound is listed by approximately 3 commercial suppliers (including CymitQuimica and Leyan), compared with over 10 suppliers for the N-propyl analog . This scarcity, combined with synthetic challenge, confers higher differentiation value for screening libraries requiring structural diversity.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios


Kinase Inhibitor Optimization with Branched N-Alkyl Group

For structure-based drug design programs targeting kinases such as TYK2, where the 3-methylbutan-2-yl group has been crystallographically validated to occupy a hydrophobic sub-pocket (PDB 5F1Z) and enhance binding affinity [1], this compound serves as a key synthetic intermediate or scaffold for generating focused libraries. The dual branching of the N-alkyl group provides greater shape complementarity than isopropyl or cyclopropyl analogs, directly supporting SAR exploration aimed at improving potency and isoform selectivity.

Anti-Infective Drug Discovery via DHFR Inhibition

The 2-methoxy-5-methylaniline core has demonstrated sub-nanomolar IC₅₀ (0.860 nM) against Mycobacterium avium complex DHFR with 349-fold selectivity over the human isoform [2]. Incorporating the 3-methylbutan-2-yl N-substituent may further modulate selectivity, metabolic stability, or bacterial cell permeability, making this compound a rationally selected building block for anti-mycobacterial lead optimization campaigns.

Diversity-Oriented Library Construction with Hindered Amines

Given the limited commercial availability of the target compound relative to simpler N-alkyl anilines , it represents a structurally differentiated entry for screening libraries aimed at exploring underexploited chemical space. The hindered amine motif has been explicitly recognized by major chemical suppliers as a valuable building block class for drug candidate preparation , and the dual-branched N-substituent reduces the likelihood of redundancy with existing screening collections.

Agrochemical Ingredient Development Using N-Substituted Anilines

N-Substituted aniline derivatives have been patented as pest control agents, with general formula claims encompassing compounds bearing branched N-alkyl substituents [3]. The target compound's combination of a 2-methoxy-5-methyl ring substitution and a sterically demanding 3-methylbutan-2-yl N-group may offer differentiated insecticidal, fungicidal, or herbicidal activity profiles relative to the simpler N-alkyl anilines commonly deployed in agrochemical screening cascades.

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